Cas no 1416881-89-4 (ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate)

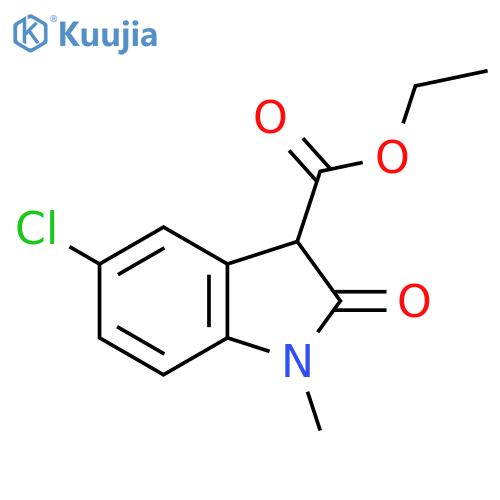

1416881-89-4 structure

商品名:ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate

- EN300-1124578

- 1416881-89-4

-

- インチ: 1S/C12H12ClNO3/c1-3-17-12(16)10-8-6-7(13)4-5-9(8)14(2)11(10)15/h4-6,10H,3H2,1-2H3

- InChIKey: PORZPOVSWKEYES-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C(C(=O)OCC)C(N2C)=O

計算された属性

- せいみつぶんしりょう: 253.0505709g/mol

- どういたいしつりょう: 253.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 46.6Ų

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124578-0.1g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 95% | 0.1g |

$1893.0 | 2023-10-26 | |

| Enamine | EN300-1124578-0.5g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 95% | 0.5g |

$2066.0 | 2023-10-26 | |

| Enamine | EN300-1124578-0.05g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 95% | 0.05g |

$1807.0 | 2023-10-26 | |

| Enamine | EN300-1124578-1g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 95% | 1g |

$2152.0 | 2023-10-26 | |

| Enamine | EN300-1124578-0.25g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 95% | 0.25g |

$1980.0 | 2023-10-26 | |

| Enamine | EN300-1124578-1.0g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 1g |

$2152.0 | 2023-06-09 | ||

| Enamine | EN300-1124578-5g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 95% | 5g |

$6239.0 | 2023-10-26 | |

| Enamine | EN300-1124578-2.5g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 95% | 2.5g |

$4216.0 | 2023-10-26 | |

| Enamine | EN300-1124578-5.0g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 5g |

$6239.0 | 2023-06-09 | ||

| Enamine | EN300-1124578-10.0g |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

1416881-89-4 | 10g |

$9252.0 | 2023-06-09 |

ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

1416881-89-4 (ethyl 5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 503537-97-1(4-bromooct-1-ene)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量